
2,2,4-Tribromocyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Tribromocyclopent-4-ene-1,3-dione is a halogenated organic compound known for its unique structure and reactivity This compound is characterized by the presence of three bromine atoms attached to a cyclopentene ring, which also contains two keto groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tribromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated through crystallization or distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Tribromocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated cyclopentene derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,4-Tribromocyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism by which 2,2,4-Tribromocyclopent-4-ene-1,3-dione exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can generate reactive intermediates, such as radicals, which can interact with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form radicals is a key aspect of its reactivity .
Vergleich Mit ähnlichen Verbindungen
- 2,2,4,4-Tetrabromocyclopent-4-ene-1,3-dione
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione
- 2,2,4-Trifluorocyclopent-4-ene-1,3-dione
Comparison: 2,2,4-Tribromocyclopent-4-ene-1,3-dione is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and fluorinated analogs. The bromine atoms make it more reactive in substitution and radical formation reactions, which can be advantageous in certain applications .
Eigenschaften
CAS-Nummer |
89283-08-9 |
|---|---|
Molekularformel |
C5HBr3O2 |
Molekulargewicht |
332.77 g/mol |
IUPAC-Name |
2,2,4-tribromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HBr3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
InChI-Schlüssel |
OBBOEIUDAVOMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(C1=O)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


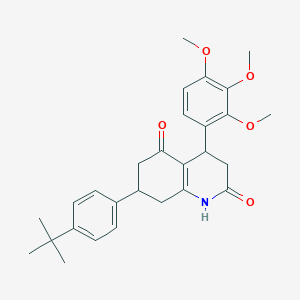
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
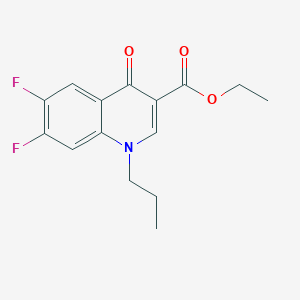
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)

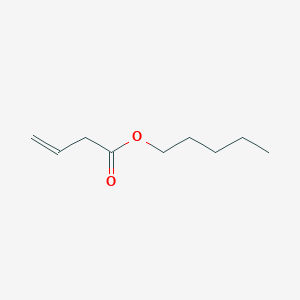
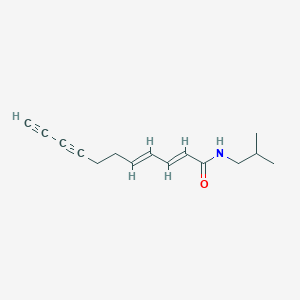

![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
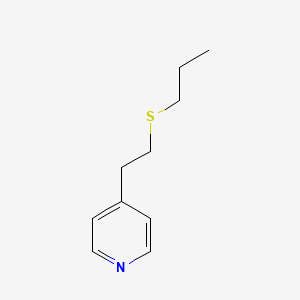
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)

